molecular formula C18H22N4O2 B2452170 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethan-1-one CAS No. 2319809-25-9

1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethan-1-one

Cat. No.: B2452170
CAS No.: 2319809-25-9
M. Wt: 326.4
InChI Key: QKYCQBALSZHOKZ-UHFFFAOYSA-N
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Description

1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethan-1-one is a complex organic compound, intriguing in both its structure and potential applications. Known for its bicyclic core and triazole moiety, this compound offers unique characteristics valuable across various fields of research and industry.

Preparation Methods

Synthetic routes and reaction conditions: : The preparation of 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethan-1-one typically begins with the formation of the azabicyclic ring structure. This often involves a Diels-Alder reaction or similar cycloaddition strategy. Subsequently, the triazole ring is introduced via azide-alkyne cycloaddition (commonly known as the "click" reaction) under copper-catalyzed conditions. The final step incorporates the o-tolyloxy group through etherification reactions using appropriate base and solvent conditions.

Industrial production methods: : Scaling up for industrial production requires optimization of reaction conditions to ensure high yield and purity. This usually entails fine-tuning temperature, pressure, and concentration parameters. Continuous flow processes may be employed to improve efficiency and consistency in large-scale operations.

Chemical Reactions Analysis

Types of reactions it undergoes

  • Oxidation and Reduction: : This compound can undergo oxidative and reductive transformations, typically involving changes at the azabicyclic core or triazole ring. For example, oxidation using strong oxidants can potentially introduce new functional groups.

  • Substitution: : The triazole ring and o-tolyloxy moiety make the compound susceptible to nucleophilic substitution reactions, often yielding derivatives with varied functional groups.

Common reagents and conditions: : Reagents like copper catalysts for the "click" reaction, bases such as potassium carbonate for etherification, and oxidants like potassium permanganate for oxidation are commonly employed.

Major products formed: : Reaction products largely depend on the specific reactions undertaken, but typical transformations could yield derivatives with altered electronic properties or additional functional groups for further application.

Scientific Research Applications

This compound finds utility in a multitude of scientific fields:

  • Chemistry: : As a versatile building block for synthesizing more complex molecules, particularly those incorporating heterocyclic structures.

  • Biology: : Its triazole moiety offers significant binding capabilities with biomolecules, making it a candidate for enzyme inhibition studies.

  • Industry: : Used in materials science for developing polymers and advanced materials due to its unique structural properties.

Mechanism of Action

The precise mechanism by which this compound exerts its effects often depends on its specific application. For instance, in biological contexts, the triazole ring can participate in hydrogen bonding and π-π interactions with biological targets, influencing enzyme activity or receptor binding. Its bicyclic structure contributes to its rigidity and spatial orientation, crucial for interactions with target molecules.

Comparison with Similar Compounds

Comparing 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethan-1-one to similar compounds:

  • 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-ethanone: : Lacks the o-tolyloxy moiety, potentially reducing its binding affinity and versatility in chemical reactions.

  • 1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-2,3,4,5-tetrahydroazepin-2-yl)-2-(o-tolyloxy)ethan-1-one: : Differs in the ring structure, altering its spatial configuration and possibly its reactivity.

Properties

IUPAC Name

2-(2-methylphenoxy)-1-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-13-4-2-3-5-17(13)24-10-18(23)22-14-6-7-15(22)9-16(8-14)21-12-19-11-20-21/h2-5,11-12,14-16H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKYCQBALSZHOKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N2C3CCC2CC(C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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